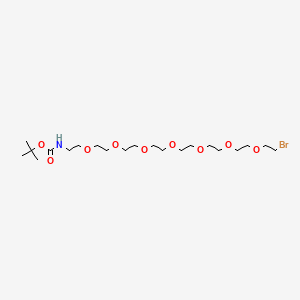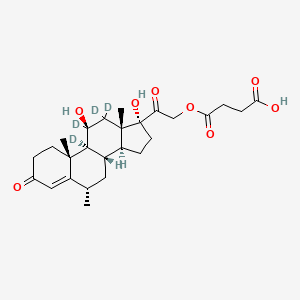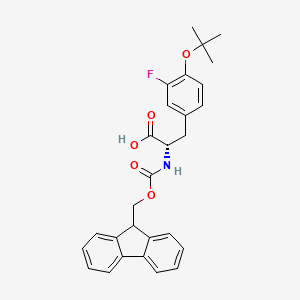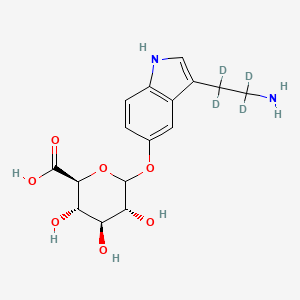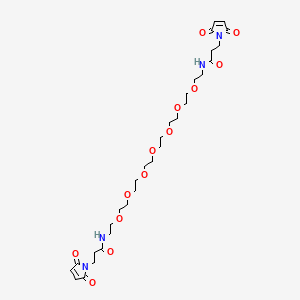
Bis-Mal-PEG7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG7 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to a PEG chain. The reaction typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS).
Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions
Bis-Mal-PEG7 primarily undergoes substitution reactions due to the presence of maleimide groups. These reactions include:
Michael Addition: The maleimide groups can undergo Michael addition with nucleophiles such as thiols.
Amide Bond Formation: The compound can form amide bonds with amines under suitable conditions
Common Reagents and Conditions
Nucleophiles: Thiols and amines are commonly used nucleophiles.
Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Base catalysts like triethylamine may be used to facilitate the reactions
Major Products
The major products formed from these reactions include PEGylated proteins or peptides, which are used in various biomedical applications .
Applications De Recherche Scientifique
Bis-Mal-PEG7 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling selective degradation of target proteins.
Medicine: Used in drug development for targeted therapies, particularly in cancer research.
Industry: Employed in the production of PEGylated compounds for various industrial applications .
Mécanisme D'action
Bis-Mal-PEG7 functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding to E3 Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The proximity induced by the linker facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-Mal-PEG4: A shorter PEG-based linker with similar properties but different chain length.
Bis-Mal-PEG12: A longer PEG-based linker offering greater flexibility and distance between ligands.
Bis-Mal-PEG24: An even longer PEG-based linker used for specific applications requiring extended reach .
Uniqueness
Bis-Mal-PEG7 offers a balance between flexibility and stability, making it suitable for a wide range of applications. Its intermediate chain length provides optimal spacing for effective PROTAC formation and target protein degradation .
Propriétés
Formule moléculaire |
C30H46N4O13 |
|---|---|
Poids moléculaire |
670.7 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36) |
Clé InChI |
OPDRHCGYPGBVPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


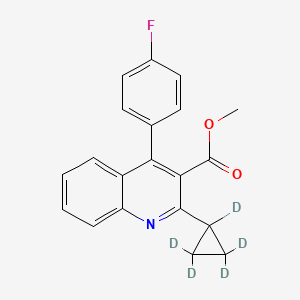

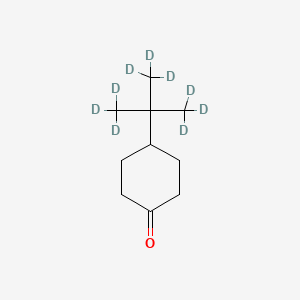
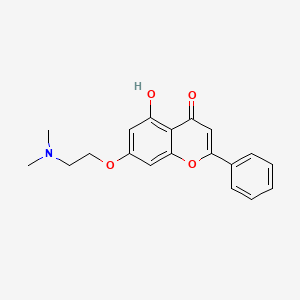
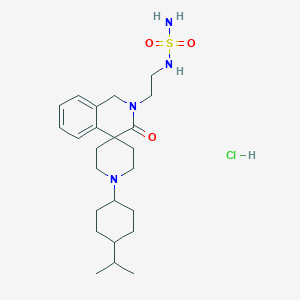
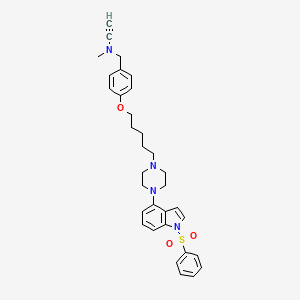
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)
